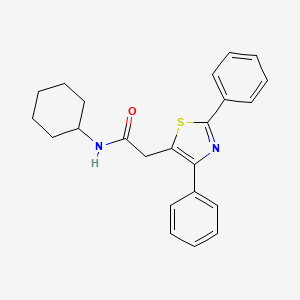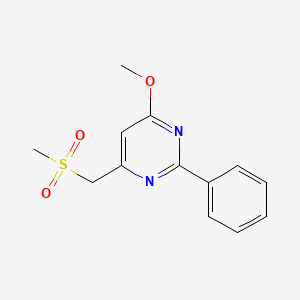
2-Methyl-1H-indole-7-carboxylic acid
Descripción general
Descripción
2-Methyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This compound, specifically, has a methyl group at the 2-position and a carboxylic acid group at the 7-position of the indole ring, making it a unique and valuable molecule in various scientific research fields .
Mecanismo De Acción
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that the compound may be involved in tryptophan metabolism and related biochemical pathways.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their lipophilicity and water solubility .
Result of Action
Indole derivatives have been reported to maintain intestinal homeostasis and impact liver metabolism and the immune response . This suggests that the compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1H-indole-7-carboxylic acid. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . Additionally, the compound’s efficacy and stability may be affected by factors such as pH, temperature, and the presence of other substances.
Análisis Bioquímico
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
It is known that indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Métodos De Preparación
The synthesis of 2-Methyl-1H-indole-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired indole derivative. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1H-indole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
2-Methyl-1H-indole-7-carboxylic acid can be compared with other indole derivatives such as:
1-Methyl-1H-indole-7-carboxylic acid: Similar structure but with a methyl group at the 1-position.
Methyl indole-7-carboxylate: An ester derivative with different reactivity and applications.
7-Methyl-1H-indole-2-carboxylic acid: Methyl group at the 7-position and carboxylic acid at the 2-position, showing different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
2-methyl-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(10(12)13)9(7)11-6/h2-5,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHTPSKYQXFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3129972.png)
![N-(2,4-dichlorobenzyl)-2-methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine](/img/structure/B3129978.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B3129990.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B3129996.png)
![4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]thiomorpholine](/img/structure/B3130001.png)



![4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3130013.png)


